molecular formula C16H16ClN3O6S B1224094 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B1224094
M. Wt: 413.8 g/mol
InChI Key: FUCNWXFQNWTPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide is a C-nitro compound and an aromatic ether.

Scientific Research Applications

Chemical Characterization and Synthesis

  • The compound 2-Chloro-N-(4-chlorophenyl)acetamide, closely related to the requested compound, has been studied for its molecular structure, resembling other related amides with similar bond parameters. This research helps in understanding the structural aspects of such compounds (Gowda, Foro, & Fuess, 2007).
  • A study on the synthesis and characterization of various N,N-diacylaniline derivatives, including compounds structurally similar to the requested chemical, provides insights into the synthesis processes and chemical properties of these compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

Biological and Pharmaceutical Applications

  • Compounds with a similar structure, like 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, have shown anticonvulsant activity, highlighting the potential pharmaceutical applications of related compounds (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
  • Research into N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a compound with some structural similarities, has revealed its antinociceptive pharmacology, suggesting potential for pain management (Porreca et al., 2006).

Environmental and Agricultural Applications

  • The mobility and persistence of metolachlor, a herbicide with a similar structure (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide), in field lysimeters, provide insights into the environmental behavior of such compounds, which could be relevant for the compound (Bowman, 1988).

properties

Product Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide

Molecular Formula

C16H16ClN3O6S

Molecular Weight

413.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C16H16ClN3O6S/c1-19(27(24,25)13-6-3-11(17)4-7-13)10-16(21)18-14-8-5-12(26-2)9-15(14)20(22)23/h3-9H,10H2,1-2H3,(H,18,21)

InChI Key

FUCNWXFQNWTPEU-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 3
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.